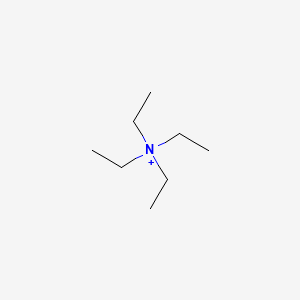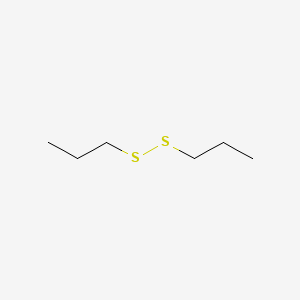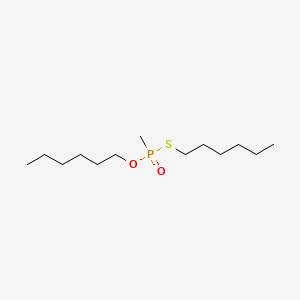
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Descripción general
Descripción
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide (9-O-TTCA-10,10-dioxide) is an important organic compound that has been studied extensively due to its potential applications in scientific research. 9-O-TTCA-10,10-dioxide is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and it is a member of the xanthene family. It has been used in a variety of applications, ranging from organic synthesis to drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Screening
- Parallel Synthesis of Libraries : Methods for the parallel synthesis of libraries based on the tricyclic thioxanthen-9-one-10,10-dioxide scaffold have been developed, utilizing 3-chlorothioxanthen-9-one-10,10-dioxide and commercially available 3-carboxylic acid thioxanthen-9-one-10,10-dioxide (Lory et al., 2007).
Photocatalytic Applications
- Photocatalytic Oxidation : The use of 9H-thioxanthen-9-ones in photocatalytic oxidation under visible light and molecular oxygen has been reported, showcasing their potential in synthesizing xanthones, thioxanthones, and acridones (Torregrosa-Chinillach & Chinchilla, 2021).
Organic Electronics
- Thermally Activated Delayed Fluorescence Polymers : 9H-Thioxanthen-9-one-10,10-dioxide has been used as an acceptor group in conjugated polymers for organic light-emitting diodes (OLEDs), demonstrating the potential for creating efficient electroluminescence (Wang et al., 2018).
Chemical Synthesis
- Synthesis of Thioxanthen-9-one Derivatives : Studies on the synthesis of various derivatives of thioxanthen-9-one, including those with molecular modifications, have been conducted to explore their reactivity and potential applications (Sharghi & Beni, 2008).
Material Science
- Nano-Photoinitiators and Hybrid Networks : Thioxanthone derivatives have been used to develop nano-photoinitiators for polymerization processes, highlighting their role in improving the thermal stability and robustness of polymer/filler networks (Batibay et al., 2020).
Electroluminescence
- Fluorescent Organic Light Emitting Diodes (OLEDs) : Derivatives of thioxanthone, including 9H-thioxanthen-9-one-10,10-dioxide, have been utilized as emitters in OLEDs for achieving color-tunable and highly efficient thermally activated delayed fluorescence (Wang et al., 2016).
Analytical Applications
- Electrochemical Detection of DNA Duplexes : Thioxanthone S,S-dioxide based labels have been explored for their potential in the electrochemical detection of DNA duplexes, offering a novel approach for analytical applications (Shundrin et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-11(9)20(18,19)12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMTUGYSHWKLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199688 | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-52-8 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-thioxanthone-10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXYTHIOXANTHONE 10,10-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D922HIK89Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide used in the development of photorefractive materials?
A1: In the study by Kim et al. [], this compound is not used directly in the photorefractive composite. Instead, it serves as a precursor for the synthesis of two crucial components:
- Electron-transporting polymer (P-THEA): this compound reacts with 2-hydroxyethyl acrylate to form an acrylate monomer. This monomer is then polymerized to create P-THEA, which acts as the electron-transporting component in the photorefractive composite [].
- Plasticizer (TH-nBu): Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide (TH-nBu), synthesized from this compound, is incorporated as a plasticizer to improve the processability and flexibility of the composite [].
Q2: What are the advantages of using derivatives of this compound in these photorefractive composites?
A2: While the study doesn't explicitly state the advantages, we can infer some potential benefits:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester](/img/structure/B1195914.png)





